molecular formula C7H10ClNO2 B8334883 2-(Chloromethyl)-4-(ethoxymethyl)oxazole

2-(Chloromethyl)-4-(ethoxymethyl)oxazole

Cat. No.: B8334883
M. Wt: 175.61 g/mol
InChI Key: OIRUNRFFKLUPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4-(ethoxymethyl)oxazole is a useful research compound. Its molecular formula is C7H10ClNO2 and its molecular weight is 175.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

2-(chloromethyl)-4-(ethoxymethyl)-1,3-oxazole

InChI

InChI=1S/C7H10ClNO2/c1-2-10-4-6-5-11-7(3-8)9-6/h5H,2-4H2,1H3

InChI Key

OIRUNRFFKLUPIZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=COC(=N1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (2-(chloromethyl)oxazol-4-yl)methanol (500 mg, 3.39 mmol) in CH2Cl2 (2.0 mL) was treated with EtI (0.28 mL, 3.39 mmol) followed by Ag2O (1.18 g, 5.08 mmol) and the resulting mixture (protected from light) was stirred overnight at 40° C. The reaction mixture was filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (7:3 hept-EA) gave the title compound as a yellow oil: TLC: rf (7:3 hept-EA)=0.29. LC-MS-conditions 07: tR=0.62 min, [M+H]+=176.26.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
1.18 g
Type
reactant
Reaction Step Three

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